molecular formula C9H19NO B3114210 2-(Cyclohexylmethoxy)-1-ethanamine CAS No. 200400-14-2

2-(Cyclohexylmethoxy)-1-ethanamine

Cat. No.: B3114210
CAS No.: 200400-14-2
M. Wt: 157.25 g/mol
InChI Key: AYJJPHRJIYGNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alkoxyethanamines in Contemporary Chemical Synthesis

Alkoxyethanamines are bifunctional compounds that contain both an ether and an amine group. This dual functionality makes them valuable intermediates in chemical synthesis. The synthesis of the ether component can often be achieved through methods like the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide. The amine group, a fundamental component in countless biologically active molecules and industrial chemicals, is a primary focus of synthetic methodology development. rsc.org

Contemporary methods for synthesizing alkyl amines are diverse and focus on efficiency and sustainability. rsc.org Key strategies include:

Reductive Amination : This involves the reaction of aldehydes or ketones with ammonia (B1221849), followed by reduction. rsc.orgresearchgate.net

Borrowing Hydrogen (or Hydrogen Auto-Transfer) : This efficient process allows for the synthesis of amines from alcohols and ammonia, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. rsc.orgresearchgate.net

Hydrogenation of Nitriles : A well-established industrial process for producing aliphatic amines. rsc.org

N-Alkylation of Amines : This classic method uses alkylating agents like alkyl halides to form new carbon-nitrogen bonds, with ongoing research focused on improving selectivity for monoalkylation. rsc.orgacs.org

The presence of both the ether and amine functionalities within the same molecule allows for sequential or orthogonal chemical modifications, providing a route to complex molecular architectures.

Significance of Cyclohexyl-Containing Ether-Amine Scaffolds in Molecular Design

In molecular design, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. rsc.org The 2-(cyclohexylmethoxy)-1-ethanamine structure represents a scaffold combining a bulky, lipophilic cyclohexyl group with a more flexible and polar ether-amine chain. This combination of features is significant in the rational design of new molecules, particularly in medicinal chemistry.

The key attributes of this scaffold include:

Three-Dimensionality : The non-planar, saturated cyclohexyl ring provides a distinct three-dimensional character to the molecule, which can be advantageous for fitting into the binding sites of biological targets like enzymes or receptors. acs.org

Lipophilicity : The cyclohexyl group increases the lipid solubility of the molecule, a property that can influence its ability to cross cell membranes.

Conformational Flexibility : The ether-amine chain provides rotational freedom, allowing the molecule to adopt different conformations.

Functional Handles : The primary amine group serves as a key reactive site for building larger molecules through amide bond formation or other C-N bond-forming reactions. mdpi.com

Recent research has highlighted the use of this compound as a potential inhibitor of histone demethylases and for its potential in treating certain ophthalmic diseases, demonstrating the utility of this specific scaffold in generating biologically active compounds. The strategic combination of a rigid cycloalkane with a flexible linker is a common theme in designing molecules that can interact with specific biological targets. acs.org

Table 2: Comparison of this compound with Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 200400-14-2 C₉H₁₉NO 157.25 Cyclohexylmethoxy group on ethanamine.
2-(Cyclopentylmethoxy)ethanamine Not Provided C₈H₁₇NO 143.23 scbt.com Cyclopentylmethoxy group on ethanamine; smaller cycloalkane ring. scbt.com
2-(1-Cyclohexenyl)ethylamine 3399-73-3 chemicalbook.com C₈H₁₅N 125.21 nih.gov Cyclohexene ring introduces unsaturation, potentially increasing reactivity. chemicalbook.com
N-(Cyclopropylmethyl)-2-methoxyethanamine 209334-89-4 C₇H₁₅NO 129.20 Combines a methoxy (B1213986) group with a cyclopropylmethyl chain, likely reducing steric hindrance.

Overview of Fundamental Research Avenues for Novel Alkyl Amine Compounds

The study of novel alkyl amine compounds is a vibrant area of organic chemistry, driven by their importance as intermediates and as final products in various fields. researchgate.net Fundamental research avenues can be broadly categorized into the development of new synthetic methods and the exploration of novel applications.

Synthetic Methodology: A primary research goal is the development of more efficient, selective, and sustainable methods for synthesizing amines. This includes the creation of novel catalysts, such as the bimetallic Co/Sc catalyst reported for combining borrowing hydrogen and reductive amination concepts. researchgate.net Research also focuses on achieving selective mono-N-alkylation, a persistent challenge in amine synthesis, to avoid the formation of over-alkylated byproducts. acs.org The ability to use readily available feedstocks like alcohols and ammonia is a key target for green chemistry initiatives. rsc.orgresearchgate.net

Applications-Driven Research: The discovery of new applications for alkyl amines is another major research driver. Scientists synthesize and screen libraries of novel alkyl amine derivatives to identify compounds with specific functions. Areas of active investigation include:

Medicinal Chemistry : Designing alkyl amines as potential therapeutic agents. For example, novel alkyl amine derivatives have been synthesized and evaluated as potential anticancer agents by targeting specific cellular pathways. nih.govmdpi.com

Materials Science : Utilizing amines as precursors for advanced materials. For instance, 2-(1-Cyclohexenyl)ethylamine has been used in the preparation of thin films and single crystals of perovskite materials for optoelectronic applications. chemicalbook.com

Agrochemicals and Industrial Chemicals : Amines are foundational to the production of dyes, surfactants, polymers, and crop protection agents. rsc.org

The exploration of compounds like this compound fits within this framework, where its unique scaffold is investigated for potential biological activity, serving as a lead structure for further optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-6-7-11-8-9-4-2-1-3-5-9/h9H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJJPHRJIYGNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohexylmethoxy 1 Ethanamine

Retrosynthetic Analysis of the 2-(Cyclohexylmethoxy)-1-ethanamine Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov This process helps in planning a viable synthetic route.

Disconnection Strategies for the Ether Linkage

The most logical disconnection in the retrosynthesis of this compound is the ether bond. This C-O bond can be broken to yield two precursor fragments. This approach is central to the well-established Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com The disconnection suggests two potential synthetic routes originating from a cyclohexylmethanol derivative and a 2-aminoethyl component with a suitable leaving group, or vice versa.

Strategies for the Primary Amine Functionality Introduction

The primary amine group is another key functionality to consider in the retrosynthetic analysis. This group can be introduced at various stages of the synthesis. One common strategy is to use a protected amine equivalent, such as a nitrile or an azide, which can be reduced in a later step to the desired primary amine. Alternatively, reductive amination of a corresponding aldehyde or ketone offers a direct route to the amine functionality. youtube.comyoutube.com

Approaches to the Cyclohexyl Moiety Integration

The cyclohexyl group is a fundamental part of the molecule's structure. In a retrosynthetic sense, this moiety can be introduced through a starting material that already contains the cyclohexane (B81311) ring, such as cyclohexanecarboxaldehyde (B41370) or cyclohexylmethanol. youtube.com The synthesis of cyclohexylmethanol itself can be achieved from precursors like chloromethyl cyclohexane through nucleophilic substitution. youtube.com

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised to construct this compound.

Reductive Amination Routes from Precursor Aldehydes or Ketones

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.comorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of 2-(cyclohexylmethoxy)acetaldehyde (B12087019) with ammonia (B1221849) in the presence of a reducing agent.

A typical procedure would involve the following steps:

Formation of the Imine: The aldehyde reacts with ammonia to form an intermediate imine.

Reduction: The imine is then reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. youtube.com

The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the starting aldehyde. youtube.com

Alkylation Approaches for Ether Formation Utilizing Cyclohexylmethanol Derivatives

The Williamson ether synthesis provides a classic and reliable method for forming the ether linkage in this compound. masterorganicchemistry.comorganic-chemistry.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com

Two primary variations of this approach exist for the target molecule:

Route A: Cyclohexylmethanol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then reacts with a 2-haloethylamine derivative (e.g., 2-chloroethylamine), where the halogen acts as the leaving group. To avoid side reactions with the amine, it is often necessary to use a protected form of the amine.

Route B: An alternative is to deprotonate 2-aminoethanol and react the resulting alkoxide with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide).

The success of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants, with primary alkyl halides generally giving the best results. masterorganicchemistry.com

A general procedure for this synthesis is outlined in the table below:

StepReagents and ConditionsPurpose
1Cyclohexylmethanol, Sodium Hydride (NaH), Anhydrous THFFormation of the sodium cyclohexylmethoxide.
22-Chloroethylamine hydrochloride, Base (e.g., Et3N)Neutralization of the amine salt and reaction with the alkoxide.
3Aqueous workup and extractionIsolation of the crude product.
4Purification (e.g., distillation or chromatography)To obtain the pure this compound.

Stoichiometric Considerations for Precursor Reactants

The synthesis of this compound via the Williamson ether synthesis involves the reaction of a cyclohexylmethoxide salt with a suitable 2-haloethylamine derivative, or the reaction of cyclohexylmethyl halide with 2-aminoethanol followed by deprotonation. A common pathway involves the reaction of sodium cyclohexylmethoxide with 2-chloroethylamine.

The stoichiometry of the reactants is a critical parameter that significantly influences the reaction yield and the impurity profile. In a typical Williamson ether synthesis, a slight excess of one of the reactants is often used to ensure the complete conversion of the limiting reagent. For the synthesis of this compound, the alkoxide is generally used in a slight molar excess to drive the reaction to completion.

Below is a table outlining the typical stoichiometric considerations for the precursor reactants in the synthesis of this compound.

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio (molar equivalent)Role
CyclohexylmethanolC₇H₁₄O114.191.0Precursor to the alkoxide
Sodium Hydride (NaH)NaH24.001.0 - 1.2Base for deprotonation
2-Chloroethylamine hydrochlorideC₂H₇Cl₂N115.990.9 - 1.0Electrophile
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11-Solvent

Note: The data in this table is representative of a typical Williamson ether synthesis and may need to be optimized for the specific synthesis of this compound.

The use of a strong base like sodium hydride is crucial for the complete deprotonation of cyclohexylmethanol to form the nucleophilic alkoxide. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF) to facilitate the dissolution of the reactants and to favor the S\N2 reaction mechanism. jk-sci.com

Scalability and Process Chemistry Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process chemistry. Key aspects include the choice between batch and continuous flow synthesis, reactor design, and the management of impurities.

Both batch and continuous flow processes have distinct advantages and disadvantages that must be weighed for the production of this compound.

Batch Synthesis: Batch processing is the traditional approach where reactants are loaded into a reactor, and the reaction proceeds for a set amount of time, after which the product is isolated. labmanager.com This method is well-suited for smaller production volumes and for processes that are still under development, as it allows for greater flexibility in adjusting reaction conditions. labmanager.com For the synthesis of this compound, a batch process would involve the sequential addition of reagents to a stirred tank reactor.

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful tool for the manufacturing of chemicals, offering advantages in terms of safety, efficiency, and consistency. kilolabs.com In a continuous flow setup, reactants are continuously pumped through a reactor, where the reaction occurs. youtube.com This methodology allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purities. labmanager.com The smaller reaction volumes at any given time in a flow reactor also enhance safety, particularly for exothermic reactions. kilolabs.com

FeatureBatch SynthesisContinuous Flow Synthesis
Production Scale Small to mediumMedium to large
Flexibility HighLower
Heat Transfer Less efficientHighly efficient
Safety Higher risk with large volumesInherently safer
Product Consistency Can vary between batchesHigh
Footprint LargeSmall

The choice between batch and continuous flow for the production of this compound would depend on factors such as the projected demand, cost of implementation, and the specific kinetics and thermodynamics of the chosen synthetic route.

The design of the reactor is a critical factor in the successful scale-up of the synthesis of this compound.

For a batch process , a stirred tank reactor (STR) would be the conventional choice. Key design considerations for an STR include:

Material of Construction: The reactor must be made of a material that is inert to the reactants and solvents, such as glass-lined steel or stainless steel.

Agitation: Efficient stirring is essential to ensure proper mixing of the reactants and uniform temperature distribution. The design of the impeller and the stirring speed are important parameters.

Heat Transfer: The Williamson ether synthesis can be exothermic. The reactor must have an efficient heating and cooling system, such as a jacket or internal coils, to maintain the optimal reaction temperature. kilolabs.com

Pressure Rating: The reactor must be able to withstand the vapor pressure of the solvent at the reaction temperature.

For a continuous flow process , a plug flow reactor (PFR) or a series of continuous stirred tank reactors (CSTRs) could be employed. youtube.com The design of a flow reactor for this synthesis would focus on:

Channel Dimensions: The diameter and length of the reactor tubing will determine the residence time and the surface-area-to-volume ratio.

Mixing: Micromixers can be integrated into the flow path to ensure rapid and efficient mixing of the reactant streams.

Heat Exchange: The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control. kilolabs.com

Material Compatibility: The materials used for the tubing, pumps, and fittings must be compatible with the chemical environment.

The purity of the final product is of paramount importance. The synthesis of this compound can be accompanied by the formation of several impurities.

Potential Impurities: A key side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates. masterorganicchemistry.com In the context of synthesizing this compound, potential impurities could include:

ImpurityFormation Pathway
CyclohexylmethanolUnreacted starting material.
2-ChloroethylamineUnreacted starting material.
Di(cyclohexylmethyl) etherReaction of cyclohexylmethoxide with another molecule of cyclohexylmethyl halide (if used as the electrophile).
N,N-bis(cyclohexylmethoxyethyl)amineFurther alkylation of the product amine.
CyclohexeneElimination side product.

Advanced Purification Strategies: A multi-step purification strategy is typically required to achieve high purity of the final product.

Extraction: An initial workup involving liquid-liquid extraction can be used to remove water-soluble impurities and the inorganic salts formed during the reaction.

Distillation: Fractional distillation under reduced pressure is a common method for purifying amines and ethers. The difference in boiling points between the desired product and the impurities will determine the feasibility of this technique.

Chromatography: For achieving very high purity, column chromatography can be employed. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase will be critical for effective separation. biotage.com For amines, the use of an amine-modified stationary phase or the addition of a small amount of a volatile amine to the eluent can improve peak shape and separation. biotage.com

Crystallization: If the final product or a salt derivative is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

A thorough understanding and control of the impurity profile are essential for the development of a robust and reproducible manufacturing process for this compound.

Chemical Transformations and Reactivity of 2 Cyclohexylmethoxy 1 Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a nucleophilic and basic center, making it the most reactive site in the molecule under many conditions. It readily participates in a wide range of reactions typical of primary alkylamines.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The primary amine of 2-(cyclohexylmethoxy)-1-ethanamine can be readily acylated to form N-substituted amides. This reaction, often carried out under Schotten-Baumann conditions, involves treating the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. tifr.res.in The base is necessary to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. tifr.res.in Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

These transformations are fundamental in medicinal chemistry for modifying the properties of amine-containing compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

Reactant of this compoundReagentProduct ClassExpected Product Name
Acetyl chlorideBase (e.g., Pyridine)AmideN-[2-(Cyclohexylmethoxy)ethyl]acetamide
Benzoyl chlorideBase (e.g., NaOH)AmideN-[2-(Cyclohexylmethoxy)ethyl]benzamide
Benzenesulfonyl chlorideBase (e.g., Pyridine)SulfonamideN-[2-(Cyclohexylmethoxy)ethyl]benzenesulfonamide

Imine and Enamine Formation through Condensation Reactions

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org The reaction of this compound with an aldehyde or ketone, typically under acid catalysis to facilitate the removal of water, would yield the corresponding imine.

Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an iminium ion intermediate; however, lacking a second alkyl group on the nitrogen, the primary amine-derived intermediate readily loses a proton from the nitrogen to form the stable imine, rather than from an adjacent carbon to form an enamine. libretexts.org Therefore, imine formation is the expected outcome for this compound.

Synthesis of Urea (B33335), Thiourea (B124793), and Guanidine Derivatives

The nucleophilic amine group can attack the electrophilic carbon of isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. These reactions are generally high-yielding and are crucial for creating compounds with specific hydrogen-bonding capabilities, often utilized in drug design and materials science. ontosight.ainih.govnih.gov

Guanidine derivatives can be synthesized by treating this compound with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride or S-methylisothiourea. Guanidines are strongly basic compounds due to the resonance stabilization of their protonated form, the guanidinium (B1211019) ion. ontosight.aiscripps.edu

Table 2: Synthesis of Urea, Thiourea, and Guanidine Derivatives

ReagentProduct ClassExpected Product Name
Phenyl isocyanateUrea1-[2-(Cyclohexylmethoxy)ethyl]-3-phenylurea
Phenyl isothiocyanateThiourea1-[2-(Cyclohexylmethoxy)ethyl]-3-phenylthiourea
S-Methylisothiourea sulfateGuanidine1-[2-(Cyclohexylmethoxy)ethyl]guanidine

Quaternization Reactions of the Amine Nitrogen

The primary amine of this compound can undergo exhaustive alkylation when treated with an excess of an alkylating agent, such as methyl iodide. This process, known as quaternization, involves the stepwise addition of alkyl groups to the nitrogen atom. The reaction proceeds from the primary amine to a secondary amine, then to a tertiary amine, and finally to a quaternary ammonium (B1175870) salt. Each step makes the amine more nucleophilic, though steric hindrance can slow subsequent alkylations. The final product is a tetra-alkylated ammonium salt, which is often used as a phase-transfer catalyst or in antimicrobial applications.

Nucleophilic Additions and Substitutions Involving the Amine

As a potent nucleophile, the primary amine can participate in various nucleophilic addition and substitution reactions. For instance, it can undergo a Michael addition by reacting with α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system.

Furthermore, it can act as a nucleophile in Sₙ2 reactions, displacing leaving groups from alkyl halides to form secondary amines. To control the degree of alkylation and avoid the formation of tertiary amines and quaternary salts, specific synthetic strategies, such as reductive amination, are often employed. wikipedia.org Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.

Transformations at the Ether Linkage

Ethers are generally characterized by their chemical stability and lack of reactivity toward many reagents, which is why they are often used as solvents. openstax.org The ether linkage in this compound is similarly robust and will not react under basic, mild acidic, or standard oxidizing/reducing conditions.

However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. For this compound, both sides of the ether are connected to primary carbons. The cleavage would proceed via an Sₙ2 mechanism.

The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.org Then, the halide ion (Br⁻ or I⁻), a strong nucleophile, will attack one of the adjacent carbon atoms. In an unsymmetrical ether like this, the nucleophile typically attacks the less sterically hindered carbon atom. openstax.org This would lead to the formation of an alcohol and an alkyl halide.

In the case of this compound, attack at the ethyl side would yield cyclohexylmethanol and 2-aminoethyl halide. If an excess of the acid is used, the newly formed cyclohexylmethanol can be further converted into the corresponding cyclohexylmethyl halide.

Cleavage Reactions of the Cyclohexylmethoxy Ether Moiety

The ether linkage in this compound is a key functional group that can undergo cleavage under specific reaction conditions. The stability of ethers makes them relatively unreactive, but their cleavage can be induced by strong acids. masterorganicchemistry.com This reaction typically involves the protonation of the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com

Common reagents for ether cleavage include strong hydrohalic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.org The reaction of an ether with a strong acid can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the oxygen atom. masterorganicchemistry.com For a primary ether like this compound, the cleavage is likely to proceed via an S(_N)2 pathway, where the halide ion attacks the less sterically hindered carbon. In this case, the attack would likely occur on the ethylamine (B1201723) side, leading to the formation of cyclohexylmethanol and a 2-halo-1-ethanamine derivative.

Alternatively, reagents like iodotrimethylsilane (B154268) can be used for ether cleavage under milder conditions. ucla.edu Enzymatic cleavage is also a possibility, as some fungal peroxygenases have been shown to catalyze the H(_2)O(_2)-dependent cleavage of various ethers, including cyclic ethers like tetrahydrofuran (B95107). nih.gov

Table 1: Reagents and Conditions for Ether Cleavage

Reagent Mechanism Products Reference
HI, HBr S(_N)2 Cyclohexylmethanol, 2-halo-1-ethanamine libretexts.org
Iodotrimethylsilane - Cyclohexanol (B46403), 1-iodo-2-methoxyethane ucla.edu
Fungal Peroxygenase/H(_2)O(_2) Oxidative Cyclohexanecarbaldehyde, Aminoethanol nih.gov

Potential for Transetherification and Related Exchange Processes

Transetherification is a process where an ether exchanges one of its alkoxy groups with another alcohol. This reaction can be catalyzed by various transition metals. For instance, iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols. acs.orgnih.gov The reaction is thought to proceed through the formation of a more stable unsymmetrical ether. acs.org

In the context of this compound, transetherification could potentially be achieved by reacting it with another alcohol in the presence of a suitable catalyst. The outcome of such a reaction would depend on the relative stability of the starting ether and the potential products. Given that the cyclohexylmethoxy group is a primary ether, it could undergo exchange with other primary or secondary alcohols.

The Williamson ether synthesis provides a related method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com While not a direct transetherification of this compound itself, this reaction highlights the general principles of forming ether linkages.

Modifications of the Cyclohexyl Ring System

Ring Functionalization through C-H Activation or Halogenation

The cyclohexyl ring of this compound presents opportunities for functionalization through C-H activation or halogenation. C-H activation is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.netmdpi.com Transition metal complexes, particularly those of palladium and rhenium, have been shown to catalyze the C-H activation of cycloalkanes. niu.edupsu.edu For instance, palladium catalysts can direct the arylation of cycloalkane carboxylic acids at the γ-position. nih.gov While the directing group in this compound is an aminoether, it is conceivable that under appropriate conditions, C-H bonds on the cyclohexyl ring could be targeted for functionalization.

Direct halogenation of cyclohexane (B81311) is another route to functionalization, though it can be challenging to control and may lead to polyhalogenated products. google.com The use of catalysts, such as light or phosphorus trichloride, can promote the reaction. google.com Cyclohexyl radicals can also displace halogens from dihalobenzenes. researchgate.net Free-radical reactions, such as those initiated by dibenzoyl peroxide, can also be used to introduce halogens onto a cyclohexane ring. nptel.ac.in

Conformational Dynamics of the Cyclohexyl Moiety under Chemical Stress

The cyclohexyl ring in this compound typically exists in a chair conformation. The conformational dynamics of substituted cyclohexanes can be influenced by various factors, including the nature and position of substituents, as well as external conditions like pH. researchgate.net

Studies on cyclohexane-derived analogues of glutamic acid have shown that the conformation can shift under different pH conditions. researchgate.net Similarly, the conformation of doxorubicin (B1662922) prodrugs containing an adamantane (B196018) moiety, which has a rigid cyclohexane-like structure, is influenced by the type of linker used. nih.gov These examples suggest that chemical modifications or changes in the environment of this compound could induce conformational changes in the cyclohexyl ring. Such changes could, in turn, affect its reactivity and interactions with other molecules.

Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

Buchwald-Hartwig Amination Strategies with Activated Aryl/Alkyl Halides

The primary amine group in this compound makes it a suitable substrate for Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines, including primary alkylamines. wikipedia.org The use of sterically hindered phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, has been crucial for the successful coupling of primary amines. wikipedia.org

In the context of this compound, it could be coupled with various activated aryl or alkyl halides to generate a diverse range of N-substituted derivatives. The reaction conditions, including the choice of catalyst, ligand, and base, would need to be optimized for this specific substrate.

Table 2: Key Aspects of Buchwald-Hartwig Amination

Component Role Examples Reference
Catalyst Facilitates the coupling reaction Pd(dba)(_2), Pd(OAc)(_2) nih.govlibretexts.org
Ligand Stabilizes the palladium center and influences reactivity BINAP, DPPF, BrettPhos wikipedia.orglibretexts.org
Base Activates the amine and neutralizes the acid produced KOtBu, K(_2)CO(_3) libretexts.org
Substrates Amine and aryl/alkyl halide This compound, Aryl bromides nih.gov

Suzuki-Miyaura and Negishi Coupling Reactions of Derivatized Forms

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the participation of this compound or its immediate derivatives in Suzuki-Miyaura or Negishi coupling reactions. These powerful cross-coupling methods are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. rsc.org This reaction is widely employed for the synthesis of biaryls, styrenes, and conjugated dienes. rsc.org The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Similarly, the Negishi coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with a halide, triflate, or other electrophile, catalyzed by a nickel or palladium complex. mdpi.com This reaction is known for its broad substrate scope and functional group tolerance. mdpi.com The mechanism also proceeds through an oxidative addition, transmetalation, and reductive elimination sequence. mdpi.com

For this compound to participate in these reactions, it would first need to be derivatized to introduce a suitable coupling partner, such as a halide (e.g., bromo or iodo group) on the cyclohexyl or another part of the molecule, or to be converted into an organoboron or organozinc reagent. However, no such derivatization or subsequent coupling reactions for this specific compound are documented in the available scientific literature.

Stereoselective Transformations and Chiral Derivatization of this compound

Detailed research into the stereoselective transformations and chiral derivatization of this compound indicates a lack of specific published findings. While the molecule possesses a stereogenic center if the cyclohexyl ring is substituted, or can be made chiral through derivatization of the ethylamine moiety, specific methods for its enantioselective synthesis or its use in diastereoselective reactions have not been reported.

Enantioselective Synthesis of Chiral Analogues

The enantioselective synthesis of chiral amines is a significant area of research in organic chemistry, with numerous methods developed for the asymmetric synthesis of these valuable compounds. researchgate.net Common strategies include the asymmetric hydrogenation of imines or enamines, the use of chiral auxiliaries, and enzymatic resolutions. researchgate.net

For a compound like this compound, an enantioselective synthesis could theoretically be achieved through several pathways. For instance, a prochiral precursor could be subjected to an asymmetric reduction or amination. Alternatively, a racemic mixture of the amine could potentially be resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Despite the existence of these general methodologies, their specific application to the synthesis of enantiomerically pure this compound has not been described in the literature.

Diastereoselective Reactions Utilizing the Compound's Backbone

Diastereoselective reactions are crucial for controlling the stereochemistry of molecules with multiple stereocenters. In principle, the chiral backbone of an enantiomerically pure form of this compound could be used to direct the stereochemical outcome of subsequent reactions at other parts of the molecule. For example, the chiral amine could act as a controller in aldol (B89426) reactions, Michael additions, or other carbon-carbon bond-forming reactions of its derivatives.

However, a thorough search of the chemical literature did not yield any specific examples of diastereoselective reactions where the stereochemistry of the this compound backbone is utilized to induce stereoselectivity. The development of such reactions would require access to enantiomerically enriched starting material and a systematic investigation of its influence on various chemical transformations, none of which has been reported to date.

Derivatization Strategies and Analogue Synthesis for 2 Cyclohexylmethoxy 1 Ethanamine

Synthesis of Amide and Sulfonamide Analogues for Structure-Reactivity Studies

The primary amine of 2-(cyclohexylmethoxy)-1-ethanamine serves as a key reaction site for the synthesis of amide and sulfonamide analogues. These derivatives are of significant interest for structure-reactivity relationship (SAR) studies, as the nature of the substituent on the acyl or sulfonyl group can profoundly influence the biological activity and physicochemical properties of the resulting molecule.

The synthesis of amide derivatives is typically achieved through the reaction of this compound with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, under basic conditions. The choice of the acylating agent allows for the introduction of a wide range of functional groups, including aliphatic, aromatic, and heterocyclic moieties.

Similarly, sulfonamide analogues can be prepared by reacting the primary amine with sulfonyl chlorides in the presence of a base. This reaction yields compounds with a stable sulfonamide linkage, a common pharmacophore in many therapeutic agents.

While specific SAR studies on amide and sulfonamide derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds. For instance, research on O6-cyclohexylmethoxy-2-(arylamino)purines, which also feature a cyclohexylmethoxy group, has demonstrated how modifications to a sulfonamide moiety can impact biological activity. In one study, relocating a sulfonamide group on the 2-arylamino ring from the 4- to the 3-position resulted in a significant change in inhibitory potency against cyclin-dependent kinase 2 (CDK2). rsc.org Further modifications, such as N-alkylation of the sulfonamide, also led to variations in activity, highlighting the sensitivity of the biological target to the structural features of the sulfonamide substituent. rsc.org These findings underscore the importance of systematic derivatization in optimizing the biological profile of a lead compound.

Table 1: General Reaction Conditions for Amide and Sulfonamide Synthesis

Derivative TypeReagentsGeneral Conditions
AmideThis compound, Acyl Chloride/Anhydride (B1165640), Base (e.g., Triethylamine)Inert solvent (e.g., Dichloromethane), Room temperature or gentle heating
SulfonamideThis compound, Sulfonyl Chloride, Base (e.g., Pyridine)Inert solvent (e.g., Dichloromethane), 0 °C to room temperature

Preparation of Carbamate (B1207046) and Urea (B33335) Derivatives with Modified Functionalities

The primary amine of this compound is also a suitable nucleophile for reactions with isocyanates and chloroformates, leading to the formation of urea and carbamate derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing the compound's solubility, membrane permeability, and interactions with biological targets.

The synthesis of urea derivatives involves the direct addition of an isocyanate to the primary amine of this compound. This reaction is typically high-yielding and proceeds under mild conditions. By varying the R-group of the isocyanate (R-N=C=O), a library of urea analogues with diverse substituents can be readily prepared.

Carbamate derivatives can be synthesized by reacting this compound with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. This introduces an alkoxycarbonyl group onto the nitrogen atom. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with an alcohol offers another route to carbamates. The synthesis of carbamates can also be achieved through the reaction of an alcohol with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with the amine. researchgate.net

The modification of functionalities within the carbamate and urea derivatives can be used to modulate their chemical and biological properties. For example, the incorporation of ionizable groups can enhance aqueous solubility, while the introduction of lipophilic moieties can improve membrane penetration.

Table 2: Synthetic Routes to Carbamate and Urea Derivatives

Derivative TypeReagentsGeneral Conditions
UreaThis compound, Isocyanate (R-NCO)Aprotic solvent (e.g., THF, Dichloromethane), Room temperature
CarbamateThis compound, Chloroformate (R-O-COCl), BaseInert solvent, Controlled temperature
Carbamate (via CDI)Alcohol, 1,1'-Carbonyldiimidazole, then this compoundTwo-step, one-pot reaction, Mild conditions

Formation of Schiff Bases and Related Heterocyclic Compounds

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting C=N double bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine.

The general method for synthesizing Schiff bases from this compound would involve reacting it with an appropriate aldehyde or ketone, often in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or ethanol, sometimes with a catalytic amount of acid. researchgate.net The choice of the carbonyl compound determines the substituent on the imine carbon, allowing for a wide range of structural diversity.

Furthermore, the this compound scaffold can be a starting point for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with appropriate bifunctional reagents. For instance, reaction with 1,4-dicarbonyl compounds could potentially lead to the formation of substituted pyrroles, mediated by reagents like Lawesson's reagent. organic-chemistry.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer another powerful strategy for the diversity-oriented synthesis of complex heterocyclic systems, such as imidazo[1,2-a]heterocycles, from a primary amine, an aldehyde, and an isocyanide. researchgate.net

Incorporation into Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, possessing a reactive primary amine and a modifiable cyclohexyl group, makes it a potential monomer for the synthesis of oligomers and polymers. By introducing a second reactive group, for instance, by converting the hydroxyl group of the parent cyclohexylmethanol into a leaving group before the etherification step, or by functionalizing the cyclohexyl ring post-synthesis, the molecule can be used in step-growth polymerization reactions.

For example, if a dicarboxylic acid or diacyl chloride is reacted with a diamine derivative of the compound, a polyamide could be formed. Similarly, reaction with a diisocyanate would lead to a polyurea. The flexible cyclohexylmethoxy side chain would likely impart unique properties to the resulting polymer, such as increased solubility in organic solvents and a lower glass transition temperature compared to more rigid structures. While specific examples of polymers derived from this compound are not readily found in the literature, the principles of polymer chemistry suggest its viability as a monomer for creating novel materials. The synthesis of oligosaccharides has been achieved through the oligomerization of activated thioglycoside monomers, suggesting a potential parallel for the oligomerization of appropriately functionalized this compound derivatives. ethz.ch

Synthesis of Bifunctional Linkers and Cross-linking Agents Based on the Compound

The structure of this compound is well-suited for the development of bifunctional linkers and cross-linking agents. By selectively modifying both ends of the molecule, it can be used to connect two different molecular entities or to cross-link polymer chains.

To create a bifunctional linker, the primary amine can be reacted with a reagent that introduces a protected functional group. After deprotection, this new functional group can be used for a second coupling reaction. For instance, the amine could be acylated with a molecule containing a terminal alkyne or azide, making it suitable for "click" chemistry reactions.

For use as a cross-linking agent, two molecules of this compound could be linked together through a central spacer, with the primary amines available for reaction with functional groups on polymer chains. Alternatively, the cyclohexyl moiety could be functionalized to introduce a second reactive site. Common cross-linking agents often utilize reactive groups like aldehydes or carbodiimides to form covalent bonds. nih.gov By analogy, derivatives of this compound could be designed to incorporate such functionalities.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Cyclohexylmethoxy 1 Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 2-(Cyclohexylmethoxy)-1-ethanamine, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and confirm the molecule's covalent framework.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While 1D NMR provides initial data on chemical shifts and proton multiplicities, 2D NMR experiments are required to piece together the molecular puzzle. slideshare.netyoutube.com These techniques plot a spectrum in two dimensions, revealing correlations between nuclei that are not apparent in 1D spectra. youtube.com

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities within the cyclohexane (B81311) ring and along the ethanamine chain. Cross-peaks would confirm the adjacency of the -OCH₂- protons to the cyclohexyl ring and the -CH₂-CH₂-NH₂ protons of the ethylamine (B1201723) moiety. sdsu.eduscribd.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹J coupling). sdsu.eduscribd.com This is an indispensable tool for assigning carbon signals. Each CH, CH₂, or CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, definitively linking the proton chemical shift to its corresponding carbon resonance. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.comscribd.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, HMBC would show correlations from the protons of the -OCH₂- group to the carbons of the cyclohexane ring and to the other carbon of the ether linkage, confirming the connection between the two main parts of the molecule. sdsu.edu

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the other experiments which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.netscribd.com This is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal the spatial proximity between protons on the cyclohexane ring and those on the methoxy-ethanamine side chain, providing insights into the preferred rotational conformations around the C-O bonds.

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

2D NMR Experiment Purpose Expected Key Correlations
COSY Reveals ³J H-H couplings (protons on adjacent carbons)- Correlations among all protons within the cyclohexane ring. - Correlation between the -O-CH₂- and -CH₂-NH₂ protons.
HSQC Reveals ¹J C-H couplings (protons and their directly bonded carbons)- A cross-peak for each unique C-H bond, assigning every protonated carbon in the cyclohexane and ethylamine moieties.
HMBC Reveals ²⁻³J C-H couplings (long-range connectivity)- Correlation from cyclohexyl protons to the ether's -CH₂- carbon. - Correlation from -CH₂-NH₂ protons to the ether's -O-CH₂- carbon.
NOESY Reveals through-space H-H proximity- Correlations between axial and equatorial protons on the cyclohexane ring. - Correlations between specific ring protons and side-chain protons, indicating conformational preferences.

Solid-State NMR Applications for Polymorph Analysis

Many organic compounds can exist in different solid crystalline forms, a phenomenon known as polymorphism. jocpr.com These polymorphs can have distinct physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing polymorphism in solid samples. jocpr.comnih.gov

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and orientation of molecules within a crystal lattice. jocpr.com This sensitivity allows SS-NMR to distinguish between different polymorphs, which will exhibit unique sets of ¹³C chemical shifts and different relaxation times due to their distinct molecular packing and conformations in the solid state. nih.govnih.gov While no specific polymorph studies on this compound have been published, SS-NMR would be the definitive method to identify, quantify, and characterize different solid forms if they exist. jocpr.com Dynamic nuclear polarization (DNP) can be used to enhance the sensitivity of SS-NMR, allowing for the detection of even minor polymorphic impurities. nih.gov

Table 2: Application of Solid-State NMR for Polymorph Analysis

SS-NMR Parameter Information Gained Relevance to this compound
¹³C Chemical Shifts Sensitive to the local electronic environment and molecular conformation.Different polymorphs will have distinct spectra, allowing for identification and quantification.
Spin-Lattice Relaxation (T₁) Measures how quickly nuclear spins return to thermal equilibrium; sensitive to molecular motion and packing density.Different crystal packing in polymorphs leads to different T₁ values, aiding in their differentiation. nih.gov
Cross-Polarization (CP) Dynamics Reflects the proximities between protons and carbons in the solid state.Can provide insights into the packing arrangements within the crystal lattice of each polymorph.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. youtube.com

Vibrational Mode Analysis for Functional Group Identification

The analysis of vibrational modes is a cornerstone of molecular characterization. libretexts.org For this compound, the key functional groups each provide a distinct spectral signature.

Amine (N-H) Vibrations: A primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. youtube.comdtic.mil N-H bending (scissoring) vibrations are also expected around 1600 cm⁻¹.

Ether (C-O-C) Vibrations: The ether linkage is characterized by a strong C-O-C asymmetric stretching vibration, which is typically one of the most intense peaks in the IR spectrum, found in the 1000-1250 cm⁻¹ range. youtube.com

Alkyl (C-H) Vibrations: The cyclohexane and ethyl portions of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations between 1350 and 1470 cm⁻¹.

By comparing experimental spectra with theoretical calculations, a detailed assignment of all fundamental vibrational modes can be achieved. mdpi.comnih.gov

Table 3: Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Primary AmineN-H Stretch3300 - 3500 (doublet)Medium
Primary AmineN-H Bend (Scissor)1590 - 1650Medium to Strong
EtherC-O-C Asymmetric Stretch1050 - 1250Strong
AlkylC-H Stretch2850 - 2960Strong
AlkylCH₂ Bend (Scissor)~1465Medium

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. youtube.com FT-IR spectroscopy is particularly well-suited for this purpose due to its ability to rapidly acquire spectra. rsc.org

For example, in a potential synthesis of this compound, such as the Williamson ether synthesis, one could use an in-situ FT-IR probe to monitor the reaction. By tracking the disappearance of the O-H stretching band of a cyclohexylmethanol precursor and the simultaneous appearance of the strong C-O-C ether band of the product, researchers can obtain valuable kinetic data. rsc.org This allows for precise determination of reaction endpoints, optimization of reaction conditions, and the potential identification of transient intermediate species. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula from its measured mass, providing a high degree of confidence in its identity.

For this compound (C₉H₁₉NO), the expected exact mass of the protonated molecule, [M+H]⁺, is 158.1545. An HRMS measurement confirming this value would strongly support the assigned molecular formula. Furthermore, HRMS instruments are often coupled with tandem mass spectrometry (MS/MS) capabilities. In an MS/MS experiment, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides rich structural information. For this compound, key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.

Table 4: Predicted HRMS Data and Fragmentation for this compound

Ion Formula Calculated Exact Mass (m/z) Origin
[M+H]⁺C₉H₂₀NO⁺158.1545Protonated Parent Molecule
[M-NH₂]⁺C₉H₁₈O⁺142.1358Loss of the amino group
[C₇H₁₃O]⁺C₇H₁₃O⁺113.0966Cleavage of the ether bond (cyclohexylmethyl fragment)
[C₂H₆N]⁺C₂H₆N⁺44.0497Alpha-cleavage next to nitrogen (ethylamine fragment)

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

To perform X-ray diffraction analysis, a high-quality single crystal of this compound is required. The growth of suitable crystals can be a challenging step. Common techniques that could be employed include slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. nih.gov

The choice of solvent is critical. Solvents in which the compound has moderate solubility are often ideal. For this compound, a range of organic solvents such as ethanol, methanol, acetone, or mixtures thereof would be systematically screened. nih.gov Optimization of parameters like temperature, concentration, and the rate of evaporation or cooling is crucial to obtain crystals of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to yield a set of reflection intensities. These data are then used to solve the crystal structure, typically using direct methods or Patterson functions, and subsequently refined to obtain the precise atomic coordinates.

For a chiral molecule like this compound (if it were resolved into its enantiomers), X-ray crystallography can be used to determine its absolute configuration. nih.gov This is often achieved by the inclusion of an atom with anomalous scattering properties (e.g., a heavier atom in a salt or derivative) and careful analysis of Friedel pairs in the diffraction data. Alternatively, computational methods combined with spectroscopic data can aid in the assignment of the absolute configuration. uantwerpen.becore.ac.ukmdpi.com

Advanced Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities or related derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.comchromatographyonline.com Due to the polar nature of the primary amine group in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and tailing. researchgate.net To overcome this, derivatization is commonly employed to reduce the polarity and improve the chromatographic behavior of the analyte. researchgate.net

Optimization of GC-MS parameters is crucial for achieving good separation and sensitivity. Key parameters to optimize include the injection port temperature, the temperature program of the GC oven, the carrier gas flow rate, and the split ratio. researchgate.net The mass spectrometer settings, such as the ion source temperature and electron energy, also need to be fine-tuned for optimal performance. chromatographyonline.comchromatographyonline.com

Table 2: Hypothetical Optimized GC-MS Parameters for Derivatized this compound

ParameterOptimized Value
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Injection Volume1 µL
Inlet Temperature250 °C
Split Ratio20:1
Oven ProgramInitial temp 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Electron Energy70 eV
Mass Range40-450 amu
Transfer Line Temp.280 °C

Note: This table provides a hypothetical set of optimized parameters as a starting point for method development. Actual optimal conditions may vary depending on the specific derivatizing agent used and the instrumentation.

High-Performance Liquid Chromatography (HPLC) Method Development with Various Stationary Phases

The primary challenge in the HPLC analysis of this compound lies in its chemical properties: it is a primary amine with a relatively low molecular weight and possesses both hydrophobic (cyclohexylmethoxy group) and hydrophilic/polar (amine) moieties. The basic nature of the amine can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shape and retention variability. Method development, therefore, involves a careful selection of stationary and mobile phases to achieve optimal separation.

Reversed-Phase (RP) Chromatography

Reversed-phase liquid chromatography (RPLC) is a widely used technique where a nonpolar stationary phase is paired with a polar mobile phase. acs.org For a compound like this compound, standard C18 and C8 columns are common starting points.

However, the polar amine group often results in poor retention on conventional reversed-phase columns. acs.orgnih.govlcms.cz To overcome this, several strategies can be employed:

Ion-Pair Chromatography (IPC): This technique enhances the retention of ionic or ionizable compounds on reversed-phase columns. chromforum.org An ion-pairing agent, typically a sulfonic acid for basic compounds, is added to the mobile phase. chromforum.org This agent forms a neutral ion-pair with the protonated amine, which then partitions onto the nonpolar stationary phase. The choice of the ion-pairing agent and its concentration are critical for achieving the desired retention and selectivity.

Derivatization: Pre-column derivatization with a hydrophobic reagent can significantly improve the chromatographic behavior of the analyte on a reversed-phase column. acs.orgnih.govshimadzu.ch Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent and UV-active derivatives that are more retained and can be detected with high sensitivity. nih.govresearchgate.netasianpubs.org

The following table illustrates a hypothetical HPLC method development for this compound using different reversed-phase stationary phases and conditions.

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (Octadecyl)C8 (Octyl)Phenyl
Column Dimensions 150 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic AcidAcetonitrile:Water (55:45 v/v) with 5 mM Sodium HeptanesulfonateMethanol:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (min) 3.25.84.5
Tailing Factor 1.81.21.4

Interactive Data Table

ParameterMethod 1Method 2Method 3
Stationary Phase C18 (Octadecyl)C8 (Octyl)Phenyl
Column Dimensions 150 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic AcidAcetonitrile:Water (55:45 v/v) with 5 mM Sodium HeptanesulfonateMethanol:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Retention Time (min) 3.25.84.5
Tailing Factor 1.81.21.4

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds. lcms.czthermofisher.com In HILIC, a polar stationary phase (e.g., bare silica (B1680970), amide, or diol) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). thermofisher.com This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the analyte between this layer and the bulk mobile phase.

For this compound, HILIC can provide better retention and alternative selectivity compared to RPLC.

Chiral Stationary Phases (CSPs)

This compound contains a chiral center, meaning it can exist as two enantiomers. The separation of these enantiomers is crucial in pharmaceutical and biological studies. Chiral HPLC, using a chiral stationary phase (CSP), is the most common approach for enantioselective separation. nih.gov

CSPs are designed to have stereospecific interactions with the enantiomers of a chiral analyte, leading to different retention times. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are often effective. nih.gov

The following table presents a hypothetical method development for the chiral separation of this compound enantiomers.

ParameterMethod AMethod B
Stationary Phase Chiralpak AD-H (Amylose derivative)Crownpak CR(+) (Crown ether)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)Perchloric Acid solution (pH 2.0)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C
Detection UV at 220 nmUV at 215 nm
Retention Time (Enantiomer 1, min) 8.910.2
Retention Time (Enantiomer 2, min) 10.512.1
Resolution (Rs) 2.11.9

Interactive Data Table

ParameterMethod AMethod B
Stationary Phase Chiralpak AD-H (Amylose derivative)Crownpak CR(+) (Crown ether)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)Perchloric Acid solution (pH 2.0)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C
Detection UV at 220 nmUV at 215 nm
Retention Time (Enantiomer 1, min) 8.910.2
Retention Time (Enantiomer 2, min) 10.512.1
Resolution (Rs) 2.11.9

The selection of the stationary phase in HPLC method development for this compound is a critical step that dictates the success of the analysis. A systematic approach, exploring reversed-phase, HILIC, and chiral stationary phases, along with appropriate mobile phase modifications, is essential to achieve the desired retention, peak shape, and resolution for both achiral and chiral separations.

Computational Chemistry and Theoretical Studies of 2 Cyclohexylmethoxy 1 Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule based on its electron density. For 2-(Cyclohexylmethoxy)-1-ethanamine, DFT calculations would be instrumental in understanding its reactivity and kinetic stability.

Key areas of investigation using DFT would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

The electron density distribution, calculated through DFT, would reveal the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms, due to their higher electronegativity, are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the adjacent carbon and hydrogen atoms would be relatively electron-deficient. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to precisely partition the molecule into atomic basins and characterize the nature of the chemical bonds (covalent vs. ionic). amercrystalassn.orgwiley-vch.de

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (amine lone pair)
LUMO Energy+1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.7 eVSuggests moderate chemical stability
Dipole Moment~2.5 DIndicates a polar molecule
Atomic Charge (Nitrogen)-0.8 eHighlights the nucleophilic character of the amine group
Atomic Charge (Oxygen)-0.6 eHighlights the Lewis basicity of the ether oxygen

Note: These values are illustrative and based on typical results for similar molecules.

Ab Initio Calculations of Energetic Profiles and Bond Dissociation Energies

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energetic information.

For this compound, ab initio calculations would be employed to determine key thermodynamic properties, such as bond dissociation energies (BDEs). BDEs are critical for predicting the weakest bond in the molecule and, consequently, its likely fragmentation pathways under thermal or photochemical conditions. It is anticipated that the C-O and C-N bonds of the ethylamine (B1201723) ether moiety would be among the most susceptible to cleavage. researchgate.netnih.gov Studies on analogous ethers and amines have shown that the presence of heteroatoms can significantly influence the BDEs of adjacent C-H bonds. nih.gov

Furthermore, ab initio calculations can be used to map out the potential energy surface for various reactions, such as protonation at the amine or ether sites, to determine the most thermodynamically favorable products. nih.gov

Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound using Ab Initio Methods

BondPredicted BDE (kcal/mol)Implication
C-O (ether)~85A relatively strong bond, but a potential site for cleavage
C-N (amine)~80Slightly weaker than the C-O bond, susceptible to cleavage
O-H (if protonated)~110Strong bond, but protonation activates the molecule
N-H (amine)~95Strong bonds, less likely to cleave homolytically

Note: These values are illustrative and based on general BDEs for similar functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the ethylamine ether side chain means that this compound can exist in numerous conformations. Understanding the relative energies of these conformers and their dynamic behavior is crucial for a complete molecular picture.

Potential Energy Surface Exploration for Stable Conformations

Computational studies on cyclohexyl ethers and related systems have established methodologies for identifying the most stable conformers. acs.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding the molecule's average properties.

Solvation Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly in a solvent. Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. nih.govacs.orgmdpi.comacs.org

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This allows for the observation of how the solvent interacts with the solute and influences its conformational preferences. For this compound, the polar amine and ether groups are expected to form hydrogen bonds with protic solvents, which can stabilize certain conformations over others. MD simulations of amino acids and other biomolecules in aqueous solutions have provided deep insights into such interactions. acs.orgacs.org Ab initio molecular dynamics (AIMD) could also be employed to provide a more accurate description of the electronic effects and potential proton transfer events in solution. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.org

For this compound, a key reaction of interest would be the cleavage of the ether bond, a common transformation in organic chemistry. researchgate.netacs.orgresearchgate.net Computational studies on similar ether cleavage reactions have shown that the mechanism can be highly dependent on the reaction conditions (e.g., acidic or basic catalysis). researchgate.netacs.orgnih.gov

By modeling the reaction pathway, the transition state structures can be identified, and the corresponding activation energies can be calculated. This information is crucial for predicting the reaction rate and understanding the factors that control the reaction's feasibility and selectivity. For example, DFT calculations could be used to model the protonation of the ether oxygen followed by nucleophilic attack, a common mechanism for acid-catalyzed ether cleavage. acs.org The calculations would reveal the energetics of each step and the structure of the key intermediates and transition states.

Transition State Characterization and Activation Energy Determination

Theoretical investigations into the chemical reactivity of this compound would involve the characterization of transition states and the determination of activation energies for its potential reactions. This type of analysis is crucial for understanding reaction mechanisms and kinetics.

For a given reaction, computational chemists would use quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to locate the transition state structure on the potential energy surface. This involves identifying a first-order saddle point, which is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Once located, frequency calculations are performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) would then be calculated as the difference in energy between the transition state and the ground state of the reactants. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
N-alkylationB3LYP6-31G(d,p)Data not available
Ether cleavageMP2cc-pVTZData not available
Oxidation of amineCASSCFANO-LData not available

This table is illustrative. No experimental or calculated data for the activation energies of reactions involving this compound were found in the search results.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

Following the characterization of a transition state, a reaction coordinate analysis provides a detailed picture of the transformation from reactants to products. An Intrinsic Reaction Coordinate (IRC) calculation is a standard method for this analysis.

Table 2: Hypothetical Key Parameters from IRC Calculation for N-alkylation of this compound

ParameterValue
Forward Activation Energy (Ea,fwd)Data not available
Reverse Activation Energy (Ea,rev)Data not available
Enthalpy of Reaction (ΔH)Data not available
Key Geometric Change at TSData not available

This table is for illustrative purposes. Specific IRC calculation data for this compound is not available in the provided search results.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shift Prediction and Comparison with Experimental Data

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of a molecule. This is typically done by calculating the isotropic magnetic shielding constants (σ) for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared with experimental NMR data to confirm the structure of the compound and to assign specific resonances to individual atoms. The accuracy of these predictions has improved to a level where they are a valuable complement to experimental NMR spectroscopy. nih.gov

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (CH₂)Data not availableData not availableData not available
C2 (CH₂)Data not availableData not availableData not available
C3 (CH₂)Data not availableData not availableData not available
C4 (CH)Data not availableData not availableData not available
C5 (CH₂)Data not availableData not availableData not available
C6 (CH₂)Data not availableData not availableData not available
C7 (OCH₂)Data not availableData not availableData not available
C8 (OCH₂)Data not availableData not availableData not available
C9 (NH₂CH₂)Data not availableData not availableData not available

This table is illustrative. No calculated NMR chemical shift data for this compound was found in the search results.

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory used for geometry optimization. The output includes the vibrational frequencies (in cm⁻¹), IR intensities, and Raman activities for each vibrational mode.

The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. nist.gov The predicted spectra can then be used to assign the absorption bands in the experimental IR and Raman spectra to specific molecular vibrations.

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretchData not availableData not available~3300 Amine N-H stretch
ν(C-H) stretchData not availableData not availableData not availableCyclohexyl & Ethyl C-H stretch
δ(CH₂) scissoringData not availableData not availableData not availableMethylene scissoring
ν(C-O-C) stretchData not availableData not available~1100 Ether C-O-C stretch
ν(C-N) stretchData not availableData not availableData not availableAmine C-N stretch

This table is illustrative and includes some general experimental values for comparison. No specific calculated vibrational frequency data for this compound was found in the search results.

Applications of 2 Cyclohexylmethoxy 1 Ethanamine in Materials Science and Catalysis

Utilization as a Monomer in Polymer Chemistry

In polymer chemistry, monomers with specific functional groups are essential for building macromolecules with desired properties. While difunctional molecules are required for chain propagation, mono-functional molecules like 2-(Cyclohexylmethoxy)-1-ethanamine can play a crucial role in controlling polymer structure.

Polyurethanes and polyureas are important classes of polymers with a wide array of applications. Their synthesis relies on the reaction of isocyanates with polyols and polyamines, respectively. acs.orgmdpi.com

The primary amine group of this compound can readily react with isocyanate (-NCO) groups. In polyurea synthesis , which typically involves the reaction of a diisocyanate with a diamine, this compound could theoretically be employed as a chain-terminating agent . mdpi.comsphinxsai.com By reacting with the isocyanate end-groups of a growing polymer chain, it would prevent further chain extension, thereby controlling the polymer's molecular weight. This is a critical parameter for tuning the mechanical and processing properties of the final material. The incorporation of the bulky cyclohexylmethoxy group at the chain end could also influence the polymer's surface properties, solubility, and compatibility with other materials.

In polyurethane synthesis , the core reaction is between an isocyanate and a hydroxyl group. acs.orgl-i.co.uk While not a primary monomer, amines can act as catalysts in this process. acs.org Furthermore, in non-isocyanate routes to polyurethanes that involve the reaction of cyclic carbonates with amines, this compound could serve as a reactive component to introduce urethane (B1682113) linkages. acs.org

Table 1: Potential Roles in Polyurethane and Polyurea Synthesis

Polymer SystemStandard ReactantsPotential Role of this compoundConferred Property
Polyurea Diisocyanate + Diamine mdpi.comChain-terminating agentMolecular weight control, modified surface properties
Polyurethane Diisocyanate + Polyol acs.orgCatalyst or co-reagent in non-isocyanate routesRate enhancement, introduction of specific end-groups

Polyamides and polyimides are high-performance polymers known for their excellent thermal stability and mechanical strength. sparkl.medakenchem.com Polyamides are generally synthesized from the condensation reaction of a diamine and a dicarboxylic acid (or its acid chloride derivative). sparkl.mesavemyexams.comlibretexts.org Polyimides are typically formed from a diamine and a dianhydride. dakenchem.comresearchgate.net

As a monoamine, this compound cannot act as a monomer to build the main chain of these polymers, as this requires two reactive functional groups per monomer for chain propagation. However, it could be strategically used as an end-capping agent . In the synthesis of both polyamides and polyimides, adding a controlled amount of this compound to the reaction mixture would allow its primary amine group to react with the acyl chloride or anhydride (B1165640) terminus of a growing polymer chain. This reaction would effectively halt further polymerization from that end, providing a powerful method for precisely controlling the average molecular weight and the nature of the end-groups. The introduction of the cyclohexylmethoxy group could enhance the solubility of the resulting polymers in organic solvents and modify their thermal properties, such as the glass transition temperature. rsc.org

Role as a Ligand in Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potential ligand for forming coordination compounds with a variety of metal ions. doubtnut.comalfachemic.com

Amine ligands are fundamental in coordination chemistry, forming stable complexes with numerous transition metals and other metal ions like Ag⁺ and Cu²⁺. doubtnut.com The amine group in this compound can act as a Lewis base, donating its electron pair to a metal center to form a coordinate bond. The resulting metal-amine complex would have properties determined by the metal ion, its oxidation state, and the ligand itself.

The bulky cyclohexylmethoxy group could play a significant role in the properties of such complexes. It could influence the coordination geometry, sterically shield the metal center to control its reactivity, and enhance the solubility of the complex in nonpolar solvents. These complexes could find potential applications in catalysis, where the metal center acts as the active site, or in materials science, for example, as precursors for depositing metal-containing thin films or as additives in polymers. alfachemic.com

Table 2: Potential Metal-Amine Complex Applications

Metal IonPotential Application AreaRole of Ligand
Palladium (Pd), Platinum (Pt)Homogeneous Catalysis (e.g., cross-coupling reactions)Stabilize metal center, tune reactivity and selectivity
Copper (Cu), Silver (Ag)Antimicrobial materials, conductive inksForm stable complexes, enhance solubility
Ruthenium (Ru), Rhodium (Rh)Asymmetric Catalysis (with chiral analogues)Create chiral environment around the metal
Zirconium (Zr), Hafnium (Hf)Polymerization CatalysisControl catalyst activity and polymer properties

Chiral ligands are of paramount importance in asymmetric catalysis, where they are used to synthesize enantiomerically pure compounds, a critical need in the pharmaceutical industry. While the standard form of this compound is achiral, it is theoretically possible to synthesize optically active versions.

If a stereocenter were introduced into the molecule, for instance at the first carbon of the ethanamine backbone, the resulting chiral amine could be used as a ligand. When coordinated to a metal center, this chiral ligand would create a chiral environment around the metal's active site. In a catalytic reaction, this chiral pocket could differentiate between two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product over the other. The development of such chiral analogues could open pathways to new, efficient catalysts for asymmetric synthesis. The bulky cyclohexyl group could further enhance enantioselectivity by creating well-defined steric interactions within the catalyst-substrate complex.

Application as a Building Block for Functional Materials

The term "functional material" refers to a material designed to possess one or more specific properties that can be precisely controlled. Organic building blocks are fundamental to creating such materials, as their incorporation allows for the tailoring of the final properties of a molecule or macromolecule. hilarispublisher.comresearchgate.net

The incorporation of this compound into larger structures via its reactive amine handle would introduce the distinct cyclohexylmethoxy moiety. The presence of the bulky and nonpolar cyclohexyl group can significantly influence the physical properties of a material. thieme-connect.comthieme-connect.com For example, it could:

Increase Hydrophobicity: Enhancing water repellency in coatings or modifying the solubility of a compound.

Improve Thermal Stability: The rigid ring structure can increase the glass transition temperature (Tg) of polymers, making them more stable at higher temperatures. rsc.org

Control Molecular Packing: The steric bulk can disrupt ordered packing in the solid state, potentially increasing solubility and affecting the morphology of polymer films.

By using this compound as a building block, chemists could potentially synthesize new surfactants, polymer additives, or components for liquid crystals, where fine-tuning of these physical properties is essential.

Surface Modification Agents for Enhanced Material Properties

The amine group in this compound can serve as an anchor to functionalize the surfaces of various materials. By forming covalent or non-covalent bonds with a substrate, this compound could be used to create a thin molecular layer that alters the surface properties. For instance, the hydrophobic cyclohexyl group could be oriented outwards, creating a water-repellent surface on an otherwise hydrophilic material. This has potential applications in coatings, anti-fouling surfaces, and in the fabrication of microelectronic devices where control of surface energy is critical.

While specific studies on the use of this compound for surface modification are not widely documented, the principle is well-established with similar amine-containing compounds. Research in this area would involve treating various substrates (e.g., silicon wafers, metal oxides, polymers) with the compound and characterizing the resulting surface properties, such as contact angle, surface roughness, and chemical composition.

Components in Self-Assembled Systems and Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures. The amphiphilic nature of this compound, with its polar amine head and non-polar cyclohexyl tail, makes it a potential building block for self-assembled monolayers (SAMs) on suitable substrates. The formation of such ordered structures is driven by the interaction of the amine group with the surface and the van der Waals forces between the cyclohexyl groups.

The characteristics of the resulting self-assembled system, such as the packing density and orientation of the molecules, would be influenced by factors like the concentration of the solution, the temperature, and the nature of the substrate. The ability to form well-defined supramolecular architectures could be exploited in areas such as nanopatterning, sensor development, and the creation of biocompatible interfaces.

Use in Organic Synthesis as a Chiral Auxiliary or Catalyst Component

The presence of a stereocenter in derivatives of this compound, or its potential to be resolved into its constituent enantiomers, opens up possibilities for its use in asymmetric synthesis.

As a chiral auxiliary, a single enantiomer of the compound could be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is achieved, the auxiliary can be removed and potentially recycled. The bulky cyclohexyl group could provide the necessary steric hindrance to control the facial selectivity of the reaction.

Furthermore, this compound can act as a ligand to form coordination complexes with various metal centers. If a chiral version of the amine is used, the resulting metal complex could function as a chiral catalyst for a wide range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand would play a crucial role in the activity and selectivity of the catalyst.

Potential Application in Organic Synthesis Role of this compound Key Structural Feature Potential Outcome
Asymmetric SynthesisChiral AuxiliaryChiral center and bulky cyclohexyl groupHigh diastereoselectivity in reactions
CatalysisChiral LigandAbility to coordinate with metal ionsEnantioselective catalysis of organic reactions

Role in Advanced Separations and Adsorption Technologies

The amine functionality of this compound suggests its potential application in separation and adsorption technologies. Amines are known to have an affinity for acidic gases like carbon dioxide and can also chelate with metal ions.

By immobilizing this compound onto a solid support, such as silica (B1680970) gel or a polymer resin, a sorbent material could be created for the selective capture of CO2 from gas streams. The efficiency of such a sorbent would depend on the density of the amine groups on the surface and the operating conditions.

Separation/Adsorption Application Target Species Mechanism Potential Material Format
Gas SeparationCarbon Dioxide (CO2)Chemical absorption by amine groupsAmine-functionalized solid sorbent
Water TreatmentHeavy Metal IonsChelation by amine groupsImmobilized amine on a solid support

Environmental and Green Chemistry Considerations for 2 Cyclohexylmethoxy 1 Ethanamine

Development of Sustainable Synthetic Routes

The traditional synthesis of ethers, such as 2-(Cyclohexylmethoxy)-1-ethanamine, often involves the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method, while versatile, can present environmental challenges related to solvent use, waste generation, and atom economy. Developing more sustainable synthetic pathways is a key goal of green chemistry.

Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the greenness of a chemical process. nih.govyoutube.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. The E-Factor, conversely, measures the amount of waste produced relative to the amount of product. youtube.com

For a hypothetical synthesis of this compound via the Williamson ether synthesis, the atom economy can be calculated. The reaction would likely involve the deprotonation of cyclohexylmethanol to form an alkoxide, followed by a reaction with a 2-halo-ethylamine or a protected precursor.

Hypothetical Atom Economy Calculation:

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )
Cyclohexylmethanol114.19This compound157.27
2-Chloro-1-ethanamine79.52Sodium Chloride (by-product)58.44
Sodium Hydride (base)24.00
Total Reactant Mass 217.71 Total Product Mass 215.71

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100

In this idealized scenario, the atom economy would be approximately 72.2%. However, this does not account for solvents, excess reagents, or purification materials, which are captured by the E-Factor.

Illustrative E-Factor Analysis:

The E-Factor provides a more comprehensive measure of waste. youtube.com A lower E-Factor signifies a greener process.

MetricDescriptionPotential Value Range
Atom Economy Efficiency of atom incorporation from reactants to product.70-80% (for this hypothetical reaction)
E-Factor (Total Waste [kg] / Product [kg]). Includes solvent losses, by-products, and process aids.5-50 (Typical for fine chemicals and pharmaceuticals)
Process Mass Intensity (PMI) (Total Mass In [kg] / Product Mass [kg]). Includes all materials used in the process.25-100 (Typical for pharmaceuticals)

Improving the E-Factor for the synthesis of this compound would involve optimizing reaction conditions to minimize by-product formation and developing efficient methods for solvent and catalyst recycling. seppure.comacsgcipr.org

The choice of solvents and reagents significantly impacts the environmental profile of a synthesis. nih.gov

Benign Solvents: Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have associated health and environmental concerns. wikipedia.orgnumberanalytics.com Research into greener alternatives is ongoing. For the synthesis of this compound, potential strategies could include:

Use of Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-based solvents. youtube.com

Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, which significantly reduces waste. nih.gov

Water as a Solvent: While the reactants in Williamson ether synthesis are often not water-soluble, the use of phase-transfer catalysts can sometimes enable reactions in aqueous media.

Renewable Reagents: The starting materials for the synthesis of this compound, cyclohexylmethanol and ethanolamine (B43304), are typically derived from petrochemical feedstocks. A shift towards renewable feedstocks is a cornerstone of green chemistry. youtube.comu-szeged.hu

Renewable Cyclohexanol (B46403)/Cyclohexylmethanol: Cyclohexanol can be produced from the hydrogenation of phenol, which itself can be derived from lignin, a component of biomass. nih.gov

Bio-based Ethanolamine: Research has demonstrated the potential for producing ethanolamine from renewable resources, such as through the fermentation of L-serine. tudelft.nlalliancechemical.com The use of chitin, a biopolymer found in crustacean shells, is also being explored for the synthesis of amines. nih.gov

Biodegradation and Environmental Fate Studies (Mechanistic Focus)

Understanding how a chemical compound behaves in the environment is crucial for assessing its long-term impact. While specific studies on this compound are not available, its degradation can be predicted based on its functional groups: an ether linkage, a primary amine, and a cyclohexane (B81311) ring.

The biodegradation of this compound would likely proceed through the cleavage of the ether bond or the oxidation of the amine or alkyl groups.

Potential Degradation Pathways:

Ether Cleavage: The ether linkage is generally stable but can be cleaved by certain microorganisms. wikipedia.org This would be a critical step in the degradation of this molecule, potentially yielding cyclohexylmethanol and ethanolamine. nih.govnih.gov These smaller, more polar molecules are generally more amenable to further biodegradation.

Amine Oxidation: The primary amine group can be oxidized by monooxygenases, leading to the formation of corresponding aldehydes or carboxylic acids after deamination. rsc.org

Hydroxylation of the Cyclohexane Ring: The cyclohexane ring can be hydroxylated, followed by ring cleavage, a common pathway for the degradation of cyclic alkanes.

Photodegradation: In the presence of sunlight, photochemical degradation could occur, particularly involving the aliphatic amine moiety. acs.orgacs.org

Potential By-products:

Degradation PathwayPotential By-products
Ether CleavageCyclohexylmethanol, Ethanolamine
Amine Oxidation2-(Cyclohexylmethoxy)acetaldehyde (B12087019), 2-(Cyclohexylmethoxy)acetic acid
Ring HydroxylationHydroxylated cyclohexyl derivatives

The environmental persistence of this compound will depend on various factors:

Hydrolytic Stability: Ether bonds are generally stable to hydrolysis under neutral pH conditions but can be cleaved under strongly acidic conditions. nih.govcdnsciencepub.comacs.orgmasterorganicchemistry.com

Thermal Stability: The compound's stability at different temperatures would influence its persistence in various environments.

Soil Sorption: The cyclohexane moiety suggests a moderate potential for sorption to soil and sediment, which would affect its mobility and bioavailability for degradation.

Bioavailability: The extent to which the compound is available to microorganisms will be a key determinant of its biodegradation rate.

Waste Minimization and Recycling Strategies in Synthesis and Application

Implementing waste minimization and recycling is essential for improving the sustainability of chemical processes. researchgate.netrsc.org

For the synthesis of this compound, several strategies could be employed:

Catalyst Recycling: If a catalyst is used, employing a heterogeneous catalyst or one that can be easily separated and reused would reduce waste and cost.

Solvent Recycling: The use of solvent recovery systems, such as distillation or nanofiltration, can significantly reduce the environmental impact of the process. seppure.comconsensus.appnih.govsolventwasher.com This is particularly important for large-scale industrial production.

One-Pot Syntheses: Designing a synthesis where multiple steps are carried out in the same reactor without isolating intermediates can reduce solvent use and waste generation. wikipedia.org

Future Research Directions and Emerging Opportunities for 2 Cyclohexylmethoxy 1 Ethanamine

Exploration of Novel and Highly Efficient Synthetic Methodologies

The advancement of chemical synthesis is perpetually driven by the need for efficiency, stereoselectivity, and sustainability. While traditional methods for producing ether amines, such as the Williamson ether synthesis, are established, future research will focus on developing greener and more sophisticated catalytic and biocatalytic routes.

A primary area of opportunity lies in the application of biocatalysis, particularly using ω-transaminase (ω-TA) enzymes. illinois.edu These enzymes have emerged as a powerful tool for the synthesis of chiral amines from corresponding ketones, offering high enantioselectivity under mild, aqueous conditions—a significant advantage over conventional methods that may require harsh conditions or heavy metal catalysts. illinois.edualmacgroup.com Research indicates that ω-transaminases can be employed for the asymmetric synthesis of a chiral amine from a prochiral ketone, which can theoretically yield up to 100% of the desired product, a significant improvement over kinetic resolutions. almacgroup.com The development of both (R)- and (S)-selective ω-transaminases has expanded the scope of accessible chiral amines to high optical purity. illinois.edu

Future work should focus on identifying or engineering a ω-transaminase capable of efficiently converting a cyclohexylmethoxy-substituted ketone precursor into 2-(Cyclohexylmethoxy)-1-ethanamine. This involves screening existing enzyme libraries and applying protein engineering techniques to enhance substrate scope and stability. mdpi.com Furthermore, creating multi-enzyme cascade reactions presents a promising frontier. For instance, an enzymatic network combining an alcohol dehydrogenase to produce the ketone intermediate from an alcohol, followed by a transaminase for amination, could enable a one-pot synthesis from more readily available starting materials. nih.gov

Synthetic Method Description Potential Advantages Research Focus
Traditional Chemical Synthesis Typically involves multi-step processes like Williamson ether synthesis, often requiring harsh reagents and conditions. Well-established and understood reaction mechanisms.Optimization for yield and purity; reduction of hazardous waste.
Advanced Catalysis Use of novel homogeneous or heterogeneous catalysts to improve reaction rates and selectivity, potentially under milder conditions.Higher efficiency, improved atom economy, potential for catalyst recycling.Development of catalysts with high specificity for ether amine synthesis.
Biocatalytic Synthesis (ω-Transaminases) Employs enzymes to catalyze the stereoselective amination of a ketone precursor in an aqueous environment. illinois.edualmacgroup.comHigh enantioselectivity (>99% ee), mild reaction conditions (room temp, neutral pH), environmentally friendly. illinois.eduScreening and engineering of ω-TAs for specific substrates; development of one-pot enzymatic cascades. mdpi.comnih.gov

Development of Advanced Functional Materials with Tailored Properties

The distinct molecular architecture of this compound makes it an attractive building block for novel functional polymers and materials. The reactive primary amine group can participate in a variety of polymerization reactions, while the cyclohexylmethoxy moiety can impart specific physical properties.

Future research should explore the incorporation of this compound as a monomer or a modifying agent in various polymer systems. For example, its primary amine can react with diacids or diacyl chlorides to form polyamides, or with epoxides to form epoxy resins. The bulky, hydrophobic cyclohexyl group would influence the resulting polymer's thermal stability, solubility, and mechanical properties.

A particularly promising area is the development of amino-functional poly(arylene ether)s for applications like gas separation. nih.govacs.org Research has shown that incorporating primary or tertiary amines into microporous polymers can enhance CO2 selectivity due to favorable gas-polymer interactions. nih.govacs.org By integrating this compound into such polymer backbones, it may be possible to create membranes with tailored properties for carbon capture or natural gas purification. The ether linkage could provide backbone flexibility, while the amine and cyclohexyl groups modulate polymer chain packing and gas affinity.

Further opportunities exist in surface modification. The amine group allows for grafting the molecule onto surfaces to alter properties like hydrophobicity, adhesion, or biocompatibility. This could be valuable for creating specialized coatings, functionalizing nanoparticles, or developing materials for biomedical devices. researchgate.netpolysciences.com

Integration into Emerging Sustainable Chemical Processes and Technologies

The global push towards green chemistry and a circular economy opens new avenues for this compound. Its potential role extends from being a product of greener synthesis to an active component in sustainable technologies.

The shift towards biocatalytic synthesis, as detailed in section 9.1, is itself a major step towards sustainability, reducing reliance on volatile organic compounds and toxic catalysts. almacgroup.comacs.org Beyond its synthesis, the compound's applications can align with sustainability goals. Amines and ethers are classes of compounds with broad utility in green applications. For example, amines are critical in processes for capturing carbon dioxide from industrial flue gas. diplomatacomercial.com The specific structure of this compound could be investigated for its efficacy and stability in such CO2 capture systems, with the ether group potentially enhancing solubility in specific media. mdpi.com

Furthermore, the principles of green synthesis are increasingly applied to the production of ethers, using sustainable catalysts and energy-efficient methods to minimize waste. labinsights.nl Research could focus on synthesizing this compound from bio-based feedstocks, for instance, if cyclohexanol (B46403) can be derived from biomass.

Another area of exploration is its use as a functional molecule in green applications. Amine ethers have been investigated as low-foaming wetting agents in the textile industry, which could lead to more water- and energy-efficient processing. google.com The unique combination of a bulky nonpolar group and a polar amine head could be leveraged to design novel, high-performance surfactants or emulsifying agents for use in environmentally benign formulations.

Advanced Computational Studies for Predictive Modeling of Chemical Behavior and Interactions

Computational chemistry and machine learning are revolutionizing chemical and materials research by enabling the prediction of properties and behaviors, thereby accelerating discovery and reducing the need for extensive empirical experimentation. numberanalytics.commitacs.ca For this compound, advanced computational studies represent a significant opportunity to rapidly explore its potential.

A key future direction is the application of Graph Neural Networks (GNNs). nist.govarxiv.orgrsc.org GNNs are a form of machine learning that operates directly on the molecular graph (atoms as nodes, bonds as edges), allowing them to learn structure-property relationships in an end-to-end fashion without the need for manually engineered descriptors. arxiv.orgmedium.com By training GNN models on datasets of similar molecules, researchers can predict a wide range of properties for this compound and its derivatives, including:

Physicochemical Properties: Boiling point, solubility, and viscosity. nist.gov

Material Properties: Predicting how its incorporation into a polymer would affect the final material's glass transition temperature, tensile strength, or gas permeability. mdpi.comuchicago.edu

Biological Activity: Estimating its potential interactions with biological targets, building on preliminary findings of its role as a potential histone demethylase inhibitor.

These predictive models can guide synthetic efforts by identifying the most promising derivative structures before they are ever synthesized in a lab. mitacs.ca For instance, a computational model could screen thousands of virtual derivatives to find the one with the optimal predicted affinity for a specific gas molecule or biological receptor. This approach significantly shortens the design-make-test-analyze cycle.

Computational Technique Application to this compound Anticipated Outcome
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and spectroscopic properties. numberanalytics.comAccurate prediction of reaction pathways for synthesis; understanding of intramolecular interactions.
Molecular Dynamics (MD) Simulation of the molecule's movement over time, alone or in complex systems (e.g., in a polymer matrix or solvent). numberanalytics.comInsight into conformational preferences; prediction of diffusion coefficients and material morphology.
Graph Neural Networks (GNNs) High-throughput prediction of physical, chemical, and biological properties based on molecular structure. arxiv.orgacs.orgRapid screening of virtual libraries of derivatives to identify candidates with desired properties for materials or biological applications. uchicago.edu

By embracing these advanced computational tools, researchers can unlock a deeper understanding of this compound and strategically navigate the most promising paths for its future development and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(cyclohexylmethoxy)-1-ethanamine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving cyclohexylmethanol and 2-aminoethyl halides. Key steps include:

  • Using anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
  • Purity validation using HPLC (>95%) or LC-MS (e.g., ES+ m/z analysis) .

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • NMR : 1H^1H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.4–3.6 ppm for methoxy and amine protons) and 13C^{13}C NMR (δ 70–75 ppm for methoxy carbons) .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C stretch) .
  • Mass Spectrometry : LCMS (ES+) m/z 171.2 [M+H]+ .

Q. What are the stability and storage conditions for this compound?

  • Guidelines :

  • Store at 2–8°C in amber glass bottles under inert gas (N2_2) to prevent oxidation.
  • Avoid prolonged exposure to moisture or light, as the cyclohexylmethoxy group may hydrolyze under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylmethoxy)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylmethoxy)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.